molecular formula C17H23N3O B5903072 (E)-N-(2-methoxyethyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-en-1-amine

(E)-N-(2-methoxyethyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-en-1-amine

Cat. No.: B5903072
M. Wt: 285.4 g/mol
InChI Key: UWQWFZVKGFTYKA-RMKNXTFCSA-N
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Description

(E)-N-(2-methoxyethyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-en-1-amine is an organic compound with a complex structure that includes a phenyl group, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxyethyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-en-1-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenylprop-2-en-1-amine moiety. The final step involves the attachment of the 2-methoxyethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxyethyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

(E)-N-(2-methoxyethyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxyethyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-N-(2-methoxyethyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-en-1-amine include:

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(2-methoxyethyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-15-13-17(19-18-15)14-20(11-12-21-2)10-6-9-16-7-4-3-5-8-16/h3-9,13H,10-12,14H2,1-2H3,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQWFZVKGFTYKA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN(CCOC)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)CN(CCOC)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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